3-(3-Methoxy-2-nitrophenyl)prop-2-enal
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Overview
Description
3-(3-Methoxy-2-nitrophenyl)prop-2-enal is an organic compound with the molecular formula C10H9NO4. It is characterized by the presence of a methoxy group, a nitro group, and an aldehyde group attached to a phenyl ring. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-2-nitrophenyl)prop-2-enal can be achieved through several methods. One common approach involves the condensation of 3-methoxy-2-nitrobenzaldehyde with an appropriate enolate or enamine under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-2-nitrophenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 3-(3-Methoxy-2-nitrophenyl)propanoic acid.
Reduction: 3-(3-Methoxy-2-aminophenyl)prop-2-enal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methoxy-2-nitrophenyl)prop-2-enal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-2-nitrophenyl)prop-2-enal involves its interaction with various molecular targets. The
Properties
CAS No. |
262268-59-7 |
---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C10H9NO4/c1-15-9-6-2-4-8(5-3-7-12)10(9)11(13)14/h2-7H,1H3/b5-3+ |
InChI Key |
LJPHCNNXLIRHHA-HWKANZROSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])/C=C/C=O |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C=CC=O |
Origin of Product |
United States |
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